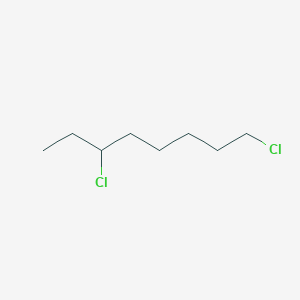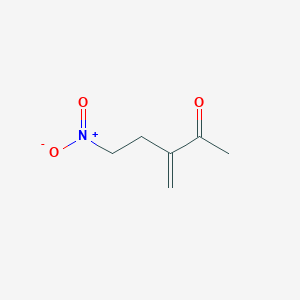![molecular formula C44H88O4S2Sn B13800315 Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] CAS No. 68298-42-0](/img/structure/B13800315.png)
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] is an organotin compound known for its unique chemical properties and applications. It is a derivative of dibutyltin, a compound widely used in various industrial and chemical processes. The presence of hexadecanoyloxy and ethylmercaptide groups in its structure imparts specific reactivity and functionality, making it valuable in different scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin dichloride with 2-hexadecanoyloxyethyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
Bu2SnCl2+2HSCH2CH2OCOC15H31→Bu2Sn(SCH2CH2OCOC15H31)2+2HCl
Industrial Production Methods
Industrial production of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and distillation to remove impurities and by-products.
化学反応の分析
Types of Reactions
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert it back to dibutyltin or other lower oxidation state tin compounds.
Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include dibutyltin oxide, dibutyltin derivatives with different functional groups, and substituted organotin compounds.
科学的研究の応用
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in PVC production.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its stabilizing properties.
作用機序
The mechanism of action of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit or activate specific pathways, leading to its desired effects. For example, its interaction with thiol groups in enzymes can modulate their activity, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
- Dibutyltin bis(2-ethylhexanoate)
- Dibutyltin dilaurate
- Dioctyltin bis(2-ethylhexyl mercaptoacetate)
Uniqueness
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] is unique due to its specific functional groups, which impart distinct reactivity and stability. Compared to similar compounds, it offers improved hydrolytic stability and controlled reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
68298-42-0 |
|---|---|
分子式 |
C44H88O4S2Sn |
分子量 |
864.0 g/mol |
IUPAC名 |
2-[dibutyl(2-hexadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl hexadecanoate |
InChI |
InChI=1S/2C18H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21;2*1-3-4-2;/h2*21H,2-17H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
WODPTRJNVWRFAD-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
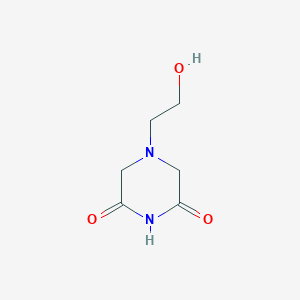
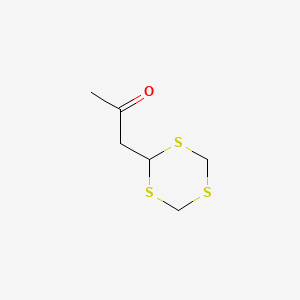
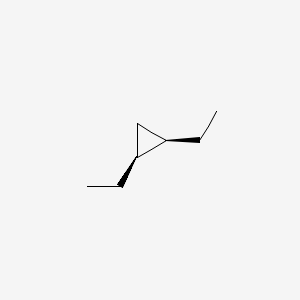

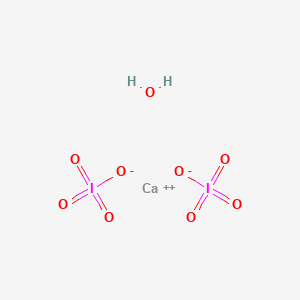
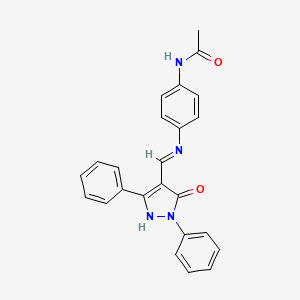


![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)

